
9-(1,2,2-Triphenylvinyl)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1,2,2-Triphenylvinyl)phenanthrene is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenanthrene core substituted with a triphenylvinyl group, which imparts distinct photophysical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1,2,2-Triphenylvinyl)phenanthrene typically involves the functionalization of phenanthrene derivatives. One common method includes the use of 9-hydroxyphenanthrene as a starting material, which undergoes regioselective functionalization to introduce the triphenylvinyl group . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of phenanthrene, a polycyclic aromatic hydrocarbon abundant in coal tar, as a precursor is a plausible approach .
Análisis De Reacciones Químicas
Types of Reactions: 9-(1,2,2-Triphenylvinyl)phenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core or the triphenylvinyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can produce a variety of functionalized phenanthrene compounds .
Aplicaciones Científicas De Investigación
9-(1,2,2-Triphenylvinyl)phenanthrene has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its photophysical properties make it useful in the study of biological systems, particularly in fluorescence-based assays.
Industry: The compound’s unique properties are leveraged in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism by which 9-(1,2,2-Triphenylvinyl)phenanthrene exerts its effects is primarily related to its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where its fluorescence is enhanced upon aggregation. This property is attributed to the restriction of intramolecular rotations, which prevents non-radiative decay pathways and enhances emission . The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to emit fluorescence under specific conditions.
Comparación Con Compuestos Similares
Tetraphenylethene derivatives: These compounds also exhibit AIE properties and are used in similar applications.
9,10-Distyrylanthracene derivatives: Known for their mechanochromic properties and use in electronic materials.
Uniqueness: 9-(1,2,2-Triphenylvinyl)phenanthrene stands out due to its specific structural configuration, which imparts unique photophysical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C34H24 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
9-(1,2,2-triphenylethenyl)phenanthrene |
InChI |
InChI=1S/C34H24/c1-4-14-25(15-5-1)33(26-16-6-2-7-17-26)34(27-18-8-3-9-19-27)32-24-28-20-10-11-21-29(28)30-22-12-13-23-31(30)32/h1-24H |
Clave InChI |
NEPQSGXASDYIBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12506250.png)
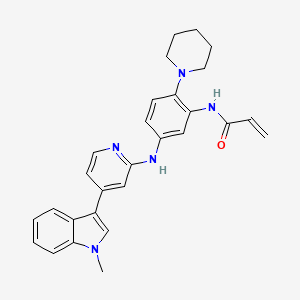

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile](/img/structure/B12506260.png)
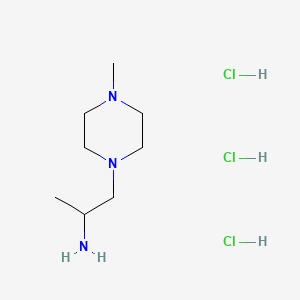
![2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12506265.png)
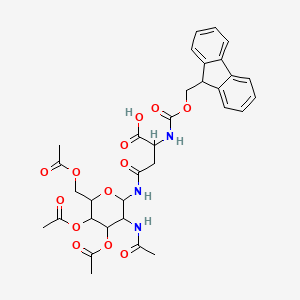
![tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12506279.png)
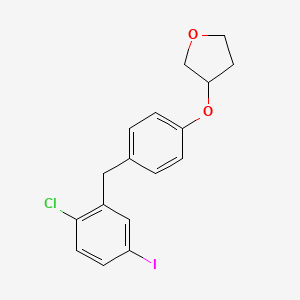
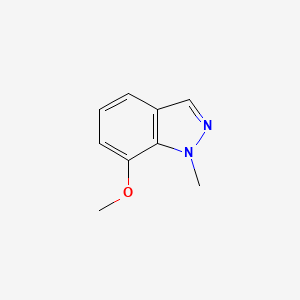
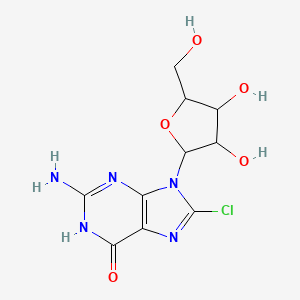
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate](/img/structure/B12506305.png)
![(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12506313.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B12506327.png)
